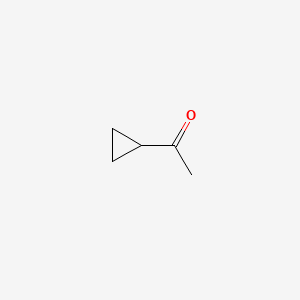

Cyclopropyl methyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCFCNAITDHQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074854 | |

| Record name | Cyclopropyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl methyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

44.7 [mmHg] | |

| Record name | Cyclopropyl methyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

765-43-5 | |

| Record name | Cyclopropyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YY1XCFH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopropyl methyl ketone chemical properties

An In-depth Technical Guide to the Chemical Properties of Cyclopropyl (B3062369) Methyl Ketone

Introduction

Cyclopropyl methyl ketone, also known as acetylcyclopropane or 1-cyclopropylethanone, is a versatile organic compound with the chemical formula C5H8O.[1] It is a clear, colorless liquid characterized by a distinct, fruity odor.[1] This ketone's unique chemical structure, which incorporates a strained three-membered cyclopropyl ring attached to a carbonyl group, imparts significant reactivity, making it a valuable intermediate in various fields of organic synthesis.[2][3] Its applications are prominent in the pharmaceutical and agrochemical industries, where it serves as a crucial building block for complex molecules, including antiviral drugs, antidepressants, anti-inflammatory medications, fungicides, and herbicides.[1][4][5] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key reactive characteristics.

Physical and Chemical Properties

Cyclopropyl methyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[1][6] It is moderately soluble in water and shows good solubility in most organic solvents like ethanol (B145695) and diethyl ether.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C5H8O | [1] |

| Molecular Weight | 84.12 g/mol | [1][7][8][9] |

| CAS Number | 765-43-5 | [2][9] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][6][10] |

| Odor | Fruity, strong | [1][11] |

| Density | 0.849 g/mL at 25 °C | [7][9][12] |

| Boiling Point | 106-114 °C | [1][12][13] |

| Melting Point | -68 °C to <-70 °C | [13][14] |

| Flash Point | 13 °C to 21 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.424 | [12][14] |

| Solubility | Moderately soluble to fully miscible in water | [1][12][14] |

| Vapor Pressure | 44.7 mmHg | [8][10] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of cyclopropyl methyl ketone.

| Spectroscopy Type | Key Features / Peaks | Reference(s) |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is available for this compound, showing characteristic signals for the methyl and cyclopropyl protons. | [8][15] |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum shows distinct peaks for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopropyl ring. A reference indicates data is available in different concentrations of H2SO4. | [16] |

| Mass Spec (MS) | The mass spectrum (GC-MS) shows a primary peak (m/z) at 43. | [8] |

| Infrared (IR) | The infrared spectrum displays characteristic absorption bands corresponding to the C=O stretching of the ketone and the C-H stretching of the cyclopropyl and methyl groups. | [8] |

| Raman | The FT-Raman spectrum has been recorded for this compound. | [8] |

Chemical Reactivity and Applications

The chemical behavior of cyclopropyl methyl ketone is largely dictated by the high ring strain of the cyclopropyl group conjugated to the ketone.[2] This strained ring enhances the compound's reactivity in a variety of chemical transformations, making it a versatile synthetic intermediate.[2][3]

Key Reactions:

-

Ring-Opening Reactions: The cyclopropyl ring can undergo ring-opening reactions under different conditions (e.g., reductive, nucleophilic), providing access to linear carbon chains and making it a key synthon in the construction of complex molecules.[2][3][17]

-

Intermediate for Heterocycles: It is a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 1,2,4-trioxepanes and 1,2,4-trioxocanes via photooxygenation of homoallylic alcohols.[4][9]

-

Cycloaddition Reactions: The unique electronic properties of the cyclopropyl ketone system allow it to participate in cycloaddition processes, such as nickel-catalyzed [3+2] cycloadditions, to form five-membered rings.[17][18]

Applications:

-

Pharmaceuticals: It is a vital intermediate in the synthesis of numerous pharmaceutical agents, including the anti-HIV drug Efavirenz.[4][5]

-

Agrochemicals: It is used in the production of fungicides like Cyprodinil and Cyproconazole, as well as the herbicide Isoxaflutole.[4][5]

-

Organic Synthesis: It serves as a starting material for preparing homoallylic alcohols and α-trifluoromethyl-amines.[4][5]

References

- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Cyclopropyl methyl ketone | TargetMol [targetmol.com]

- 8. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopropyl methyl ketone 99 765-43-5 [sigmaaldrich.com]

- 10. Cyclopropyl methyl ketone - Hazardous Agents | Haz-Map [haz-map.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. chembk.com [chembk.com]

- 15. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopropyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl (B3062369) methyl ketone (CPMK), also known as acetylcyclopropane, is a versatile organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a strained three-membered ring directly attached to a carbonyl group, gives rise to fascinating conformational and electronic properties. This guide provides a comprehensive technical overview of the molecular structure, bonding, and spectroscopic characteristics of cyclopropyl methyl ketone, along with detailed experimental protocols for its synthesis and analysis.

Molecular Structure and Bonding

The defining feature of cyclopropyl methyl ketone is the electronic interaction between the cyclopropyl ring and the adjacent ketone functionality. This interaction, often described as a form of conjugation, influences the molecule's conformation, bond lengths, and reactivity.

Conformational Analysis

Cyclopropyl methyl ketone primarily exists in two planar conformations: s-cis and s-trans. In the s-cis conformation, the carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring, while in the s-trans conformation, it is anti-periplanar.[3][4]

Computational and experimental studies, including electron diffraction, have demonstrated that the s-cis conformation is the most stable , being the predominant form in the gaseous phase.[3][4] This preference is attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, which possess π-like character.[5]

Bonding Characteristics

The cyclopropyl ring in CPMK exhibits unique bonding, often described by the Walsh orbital model. The carbon-carbon bonds within the ring are bent (banana bonds), resulting in significant ring strain. This strain contributes to the ring's high p-character in its C-C bonds, allowing for effective overlap with the p-orbitals of the carbonyl carbon. This delocalization of electron density stabilizes the molecule and influences its spectroscopic properties. The stability of the related cyclopropyl methyl carbocation is also attributed to this conjugation, a phenomenon sometimes referred to as "dancing resonance".[6]

Structural Parameters

Electron diffraction studies have provided precise measurements of the bond lengths and angles in cyclopropyl methyl ketone.[7] These experimental values are crucial for understanding the molecule's geometry.

Table 1: Key Geometrical Parameters of Cyclopropyl Methyl Ketone (s-cis conformer)

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C=O | 1.220 ± 0.003 Å |

| C-C (carbonyl-ring) | 1.475 ± 0.005 Å |

| C-C (ring) | 1.515 ± 0.003 Å |

| C-C (methyl) | 1.515 ± 0.005 Å |

| Bond Angles | |

| ∠C-CO-C (ring) | 118.5 ± 0.5° |

| ∠C-CO-C (methyl) | 122.0 ± 1.5° |

| ∠C-C-C (ring) | ~60° (internal) |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of cyclopropyl methyl ketone. The following sections summarize the key features observed in its NMR, IR, and mass spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropyl methyl ketone is characterized by distinct signals for the methyl and cyclopropyl protons. The strained nature of the cyclopropyl ring results in upfield shifts for its protons compared to typical aliphatic systems.

Table 2: ¹H NMR Spectroscopic Data for Cyclopropyl Methyl Ketone

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Methyl (CH₃) | ~2.1 | Singlet |

| Methine (CH) | ~1.8 | Multiplet |

| Methylene (CH₂) | ~0.8 - 1.2 | Multiplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon exhibits a characteristic downfield shift.

Table 3: ¹³C NMR Spectroscopic Data for Cyclopropyl Methyl Ketone

| Carbon | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~208 |

| Methyl (CH₃) | ~29 |

| Methine (CH) | ~18 |

| Methylene (CH₂) | ~10 |

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropyl methyl ketone is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 4: Key IR Absorption Frequencies for Cyclopropyl Methyl Ketone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1700 | Strong |

| C-H Stretch (cyclopropyl) | ~3010 | Medium |

| C-H Stretch (aliphatic) | ~2950 - 2850 | Medium |

The position of the carbonyl stretch is slightly lower than that of a typical saturated acyclic ketone, which is consistent with the electronic conjugation between the carbonyl group and the cyclopropyl ring.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of cyclopropyl methyl ketone results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Cyclopropyl Methyl Ketone

| m/z | Proposed Fragment | Relative Intensity |

| 84 | [M]⁺ (Molecular Ion) | Moderate |

| 69 | [M - CH₃]⁺ | High |

| 43 | [CH₃CO]⁺ | Very High (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

The base peak at m/z 43 corresponds to the stable acylium ion, formed by the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.[9]

Experimental Protocols

Synthesis of Cyclopropyl Methyl Ketone

A common and effective method for the laboratory synthesis of cyclopropyl methyl ketone involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304) using a strong base.[7][10]

Materials and Equipment:

-

5-chloro-2-pentanone

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous calcium chloride

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Distillation apparatus

Procedure:

-

Base Preparation: Prepare a solution of sodium hydroxide (4.5 moles) in water (180 mL) in a 2 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[7][10]

-

Addition of Precursor: Slowly add crude 5-chloro-2-pentanone (approximately 3 moles) to the stirred sodium hydroxide solution over a period of 15-20 minutes.[7][10]

-

Reaction: If the reaction does not spontaneously begin to boil, gently heat the flask to initiate boiling and maintain reflux for 1 hour.[7][10] The reaction is exothermic and requires careful temperature control.

-

Distillation: After the reflux period, arrange the apparatus for distillation. Distill the water-ketone mixture until the organic layer is completely removed from the reaction flask.[7][10]

-

Work-up: Saturate the aqueous layer of the distillate with potassium carbonate. Separate the upper layer of cyclopropyl methyl ketone.[7]

-

Extraction: Extract the aqueous layer with two portions of diethyl ether.[7]

-

Drying and Purification: Combine the ether extracts with the initial ketone layer and dry over anhydrous calcium chloride. Remove the ether by distillation. The crude cyclopropyl methyl ketone can be further purified by fractional distillation to yield the final product.[7]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

-

Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Logical and Workflow Diagrams

Molecular Structure and Bonding Diagram

The following diagram illustrates the key structural features and electronic interactions within the cyclopropyl methyl ketone molecule.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. rigaku.com [rigaku.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uwlax.edu [uwlax.edu]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 1-methylcyclopropyl ketone [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclopropyl methyl ketone(765-43-5) IR Spectrum [m.chemicalbook.com]

Physical properties of cyclopropyl methyl ketone (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of cyclopropyl (B3062369) methyl ketone (CPMK), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in producing antiviral drugs, antidepressants, and fungicides underscores the importance of understanding its physical characteristics for process optimization, safety, and handling.[1][2] This guide summarizes key quantitative data, outlines typical experimental protocols for property determination, and visualizes its synthetic pathway.

Core Physical Properties

Cyclopropyl methyl ketone (CAS No. 765-43-5) is a clear, colorless to slightly yellow liquid with a characteristic fruity or pungent odor.[1][3] Its molecular formula is C₅H₈O, with a molecular weight of 84.12 g/mol .[1][4]

The boiling point and solubility are critical parameters for distillation, purification, and reaction solvent selection. The reported values for these properties are summarized below.

| Physical Property | Value | Source(s) |

| Boiling Point | 106-107 °C | [1] |

| 111.0 °C | ||

| 110-115 °C | [3] | |

| 114 °C (lit.) | [5][6][7][8] | |

| Water Solubility | Moderately soluble | [1] |

| Fully miscible | [2][5][7] | |

| 185 g/L (at 20°C) | [9][10] | |

| Solubility in Organic Solvents | Highly soluble/miscible | [1][3] |

| Soluble in ethanol, diethyl ether, chloroform, acetone, alcohols, and chloride solvents. | [1][3][9][10] |

Note: The term "lit." indicates a value cited from scientific literature.

Experimental Protocols for Property Determination

Standard laboratory procedures are employed to determine the physical properties of liquid compounds like cyclopropyl methyl ketone. The following sections detail generalized protocols.

This method measures the temperature at which the liquid's vapor pressure equals the atmospheric pressure, using a reflux apparatus to prevent loss of material.

Objective: To determine the boiling point of cyclopropyl methyl ketone at atmospheric pressure.

Materials:

-

Round-bottomed flask (25 mL or 50 mL)

-

West condenser

-

Calibrated thermometer or digital temperature probe

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stand

-

Cyclopropyl methyl ketone sample (~5-10 mL)

Procedure:

-

Add approximately 5-10 mL of cyclopropyl methyl ketone and a few boiling chips to the round-bottomed flask.

-

Assemble the reflux apparatus by vertically clamping the condenser above the flask and connecting the water tubing (water in at the bottom, out at the top).[11]

-

Insert the thermometer through a stopper or adapter at the top of the condenser, ensuring the bulb is positioned below the condenser's side arm but above the liquid surface to measure the vapor temperature accurately.[11]

-

Begin heating the flask gently.

-

Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask and into the condenser.

-

The temperature will stabilize when the thermometer bulb is fully immersed in the hot vapor.[11]

-

Record the stable temperature reading as the boiling point.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

This protocol determines the mass of a solute that can dissolve in a given volume of a solvent at a specified temperature to form a saturated solution.

Objective: To quantify the solubility of cyclopropyl methyl ketone in water at 20°C.

Materials:

-

Scintillation vials or sealed flasks

-

Calibrated analytical balance

-

Volumetric pipettes

-

Constant temperature bath (set to 20°C)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filter)

-

Gas chromatograph (GC) or other quantitative analysis instrument

Procedure:

-

Add a known volume (e.g., 10.0 mL) of deionized water to several vials.

-

Place the vials in the constant temperature bath at 20°C and allow them to equilibrate.

-

Add an excess amount of cyclopropyl methyl ketone to each vial. The presence of an undissolved phase is necessary to ensure saturation.

-

Seal the vials and allow them to stir for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, stop stirring and allow the undissolved ketone to settle.

-

Carefully extract a known volume of the clear, saturated aqueous layer using a pipette, avoiding any of the undissolved material. A syringe filter can be used to ensure no undissolved droplets are transferred.

-

Accurately weigh the extracted aliquot.

-

Quantify the concentration of cyclopropyl methyl ketone in the aliquot using a pre-calibrated analytical method, such as GC.

-

Calculate the solubility in grams per liter (g/L) based on the measured concentration and the volume of the aliquot.

Synthesis and Application Context

Cyclopropyl methyl ketone is a valuable building block in organic synthesis. One common industrial preparation method involves the cyclization of 5-chloro-2-pentanone, which is itself derived from α-acetyl-γ-butyrolactone.[2][12] This pathway is crucial for producing the intermediate needed for various pharmaceuticals and agrochemicals.[13]

Caption: Synthesis workflow for cyclopropyl methyl ketone.

References

- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Cyclopropyl Methyl Ketone CAS 765-43-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate [sincerechemicals.com]

- 4. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopropyl methyl ketone [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. Cyclopropyl methyl ketone | 765-43-5 [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Cyclopropyl methyl ketone, 98% | Fisher Scientific [fishersci.ca]

- 10. Page loading... [wap.guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

Spectroscopic Profile of Cyclopropyl Methyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopropyl (B3062369) methyl ketone (CAS No. 765-43-5), a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights crucial for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of cyclopropyl methyl ketone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclopropyl methyl ketone exhibits characteristic signals for the methyl and cyclopropyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.08 | s | 3H | -C(=O)CH ₃ |

| 1.98 | m | 1H | -C(=O)CH - |

| 0.81-0.56 | m | 4H | Cyclopropyl CH ₂ |

s = singlet, m = multiplet Data acquired in CDCl₃ at 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~207 | C =O |

| ~26 | -C H₃ |

| ~18 | -C(=O)C H- |

| ~10 | Cyclopropyl -C H₂- |

Infrared (IR) Spectroscopy

The IR spectrum of cyclopropyl methyl ketone is characterized by a strong carbonyl absorption.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (cyclopropyl) |

| ~2930 | Medium | C-H stretch (methyl) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1360 | Medium | C-H bend (methyl) |

| ~1020 | Medium | Cyclopropyl ring deformation |

Note: A detailed experimental IR peak table was not found. The provided values are based on typical IR absorption frequencies for ketones and cyclopropyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of cyclopropyl methyl ketone results in a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 84 | 27.25 | [M]⁺ (Molecular Ion) |

| 69 | 77.81 | [M - CH₃]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |

| 41 | 55.23 | [C₃H₅]⁺ (Cyclopropyl cation or allyl cation) |

| 39 | 25.79 | [C₃H₃]⁺ |

Data obtained from GC-MS with Electron Ionization (EI) at 70 eV.[3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a volatile liquid ketone):

-

Ensure the NMR tube is clean and dry to avoid extraneous signals.

-

In a small, clean, and dry vial, accurately weigh approximately 5-10 mg of cyclopropyl methyl ketone for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to minimize impurity peaks.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into the NMR tube to remove any particulate matter.[4][5]

-

Cap the NMR tube securely. If the sample is particularly volatile or for long-term storage, the tube may be flame-sealed.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Neat Liquid Sample Analysis:

-

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and free of any residual contaminants by wiping with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to fully evaporate.

-

Acquire a background spectrum of the clean, empty sample stage. This will be subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.

-

Place a small drop of neat cyclopropyl methyl ketone directly onto the ATR crystal or onto one salt plate. If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.[6]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

Clean the ATR crystal or salt plates thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Procedure for a Volatile Ketone:

-

Sample Preparation: Dilute a small amount of cyclopropyl methyl ketone in a volatile solvent of high purity (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (typically in the low ppm range).

-

GC-MS System Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

GC Column: Use a non-polar or medium-polarity capillary column suitable for the separation of volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Setup:

-

Ion Source: Use electron ionization (EI) at a standard energy of 70 eV. Set the ion source temperature to approximately 230 °C.

-

Mass Analyzer: Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

-

Data Analysis: Identify the peak corresponding to cyclopropyl methyl ketone in the TIC. Extract and analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like cyclopropyl methyl ketone.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Cyclopropyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopropyl (B3062369) methyl ketone. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and similar chemical entities. This document includes detailed spectral data, experimental protocols, and visualizations of the underlying nuclear interactions.

Introduction to the NMR Spectroscopy of Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone (1-cyclopropylethanone) is a five-carbon organic compound featuring a cyclopropyl ring bonded to a carbonyl group. The strained three-membered ring and the adjacent carbonyl functionality give rise to a unique and informative NMR spectrum. Understanding the chemical shifts (δ) and coupling constants (J) is crucial for the unambiguous identification and purity assessment of this molecule.

Chemical Structure:

Figure 1: Chemical structure of cyclopropyl methyl ketone.

¹H NMR Spectral Data

The ¹H NMR spectrum of cyclopropyl methyl ketone is characterized by distinct signals for the methyl protons, the methine proton on the cyclopropyl ring, and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for Cyclopropyl Methyl Ketone in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| CH₃ | 2.08 | singlet (s) | - | 3H |

| CH (cyclopropyl) | 1.98 | multiplet (m) | - | 1H |

| CH₂ (cyclopropyl) | 0.81-0.56 | multiplet (m) | - | 4H |

Data sourced from a patent, specific coupling constants for the multiplets were not detailed.[1]

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (CH₃): The three protons of the methyl group appear as a sharp singlet at approximately 2.08 ppm.[1] The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The absence of splitting indicates no neighboring protons within three bonds.

-

Methine Proton (CH): The single proton on the cyclopropyl ring attached to the carbonyl group resonates as a multiplet around 1.98 ppm.[1] This proton is coupled to the four adjacent methylene protons on the cyclopropyl ring, resulting in a complex splitting pattern.

-

Methylene Protons (CH₂): The four methylene protons on the cyclopropyl ring appear as a complex multiplet in the upfield region, between 0.56 and 0.81 ppm.[1] These protons are diastereotopic due to the chiral center created by the substitution pattern on the ring. They exhibit both geminal and vicinal coupling with each other and with the methine proton, leading to the observed complex multiplet. The high field chemical shift is characteristic of protons on a cyclopropyl ring, which are shielded by the ring's anisotropic magnetic field.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Chemical Shifts for Cyclopropyl Methyl Ketone

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~209 |

| CH (cyclopropyl) | ~18 |

| CH₂ (cyclopropyl) | ~11 |

| CH₃ | ~25 |

Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are typical for cyclopropyl ketones.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbonyl carbon exhibits the most downfield chemical shift, typically around 209 ppm, which is characteristic for ketones.

-

Methyl Carbon (CH₃): The methyl carbon appears at approximately 25 ppm.

-

Cyclopropyl Carbons (CH and CH₂): The carbons of the cyclopropyl ring are significantly shielded and appear at high field. The methine carbon (CH) is found around 18 ppm, while the two equivalent methylene carbons (CH₂) resonate at approximately 11 ppm.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the cyclopropyl methyl ketone sample is of high purity (>98.0%) to avoid interference from impurity signals.[2]

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

-

Dissolution: Dissolve the sample completely in the deuterated solvent. If necessary, gently vortex the sample to ensure homogeneity.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay (d1): A delay of 2 seconds is a common starting point. For quantitative analysis, a much longer delay (5-7 times the longest T1 relaxation time) is necessary.

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Visualization of NMR Signaling and Workflow

Spin-Spin Coupling Network in Cyclopropyl Methyl Ketone

The following diagram illustrates the key proton-proton (¹H-¹H) spin-spin couplings in cyclopropyl methyl ketone.

Figure 2: ¹H-¹H spin-spin coupling network in cyclopropyl methyl ketone.

Standard Workflow for NMR Analysis

The logical workflow for the NMR analysis of a small molecule like cyclopropyl methyl ketone is depicted below.

Figure 3: Standard workflow for NMR analysis of small molecules.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of cyclopropyl methyl ketone. For more complex structural elucidations or quantitative studies, advanced NMR techniques such as COSY, HSQC, HMBC, and quantitative NMR (qNMR) may be employed.

References

The Cyclopropyl Group in Ketones: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a small, strained ring, imparts unique chemical properties when adjacent to a carbonyl moiety. This technical guide provides an in-depth exploration of the reactivity of cyclopropyl ketones, a class of compounds with significant applications in organic synthesis and drug discovery. The inherent ring strain of approximately 27 kcal/mol makes the cyclopropane (B1198618) ring susceptible to a variety of transformations, acting as a versatile three-carbon synthon.[1] This guide will detail the diverse reaction pathways of cyclopropyl ketones, including acid-catalyzed, base-catalyzed, metal-catalyzed, and thermal reactions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. The strategic incorporation of the cyclopropyl motif can enhance metabolic stability and introduce conformational rigidity in drug candidates, making a thorough understanding of its reactivity crucial for medicinal chemists.[2][3][4]

Acid-Catalyzed Reactions: Ring Opening and Rearrangements

Under acidic conditions, the carbonyl oxygen of a cyclopropyl ketone is protonated or coordinated to a Lewis acid, which activates the cyclopropane ring for cleavage.[5][6] The ring-opening proceeds via the most stable carbocation intermediate, and the regioselectivity is governed by the electronic properties of the substituents on the cyclopropyl ring.[5] Electron-donating groups on the cyclopropane ring stabilize an adjacent positive charge, directing the ring-opening. For aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[5]

Aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones in the presence of acid catalysts under mild conditions.[7] This reaction may also yield open-chain carbinols, with the product ratio depending on the substituents on the aryl ring.[7] In contrast, simple alkyl cyclopropyl ketones often do not undergo this cyclization.[7]

Quantitative Data for Acid-Catalyzed Ring-Opening Reactions

| Entry | Ketone Substituent | Cyclopropyl Substituent | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenyl | H | H2SO4 | Benzene | Reflux | - | 1-Phenyl-3-buten-1-ol | - | [7] |

| 2 | 4-MeO-Ph | H | SnCl4 | CH2Cl2 | RT | - | 7-Methoxy-1-tetralone | 85 | [7] |

| 3 | Phenyl | Phenyl | H2SO4 | Benzene | Reflux | - | 1,4-Diphenyl-3-buten-1-ol | - | [7] |

Experimental Protocol: Acid-Catalyzed Cyclization of an Aryl Cyclopropyl Ketone

This protocol is adapted from the work of Murphy and Wattanasin on the synthesis of aryl tetralones.[7]

Materials:

-

Aryl cyclopropyl ketone (1.0 equiv)

-

Anhydrous tin(IV) chloride (SnCl4) (1.1 equiv)

-

Anhydrous dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

Dissolve the aryl cyclopropyl ketone in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add SnCl4 to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathway for Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed ring opening of a cyclopropyl ketone.

Base-Catalyzed Reactions: Enolization and Rearrangements

The reactivity of cyclopropyl ketones under basic conditions is highly dependent on the substitution pattern. Common reactions include enolization, aldol-type condensations, and rearrangements.

Enolization

Like other ketones, cyclopropyl ketones can be deprotonated at the α-carbon to form an enolate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can achieve complete conversion to the enolate.[8][9] The resulting enolate can then be trapped with various electrophiles.

Experimental Protocol: Enolization of Cyclopropyl Methyl Ketone

This protocol is a general procedure for enolate formation using LDA.[8]

Materials:

-

Diisopropylamine (B44863) (1.05 equiv)

-

n-Butyllithium (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopropyl methyl ketone (1.0 equiv)

-

Electrophile (e.g., methyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Standard laboratory glassware for reactions under anhydrous and low-temperature conditions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium to the stirred solution and stir for 30 minutes at -78 °C to generate LDA.

-

In a separate flask, dissolve cyclopropyl methyl ketone in anhydrous THF.

-

Slowly add the ketone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

-

Add the electrophile to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Aldol-Type Condensations

Cyclopropyl methyl ketone can participate in base-catalyzed aldol (B89426) condensations with aromatic aldehydes to yield α,β-unsaturated cyclopropyl ketones.[10]

Quantitative Data for Base-Catalyzed Aldol Condensation

| Entry | Aldehyde | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | NaOH | aq. EtOH | Cyclopropyl styryl ketone | 75 | [10] |

| 2 | p-Chlorobenzaldehyde | NaOH | aq. EtOH | (p-Chlorophenyl)vinyl cyclopropyl ketone | 78 | [10] |

| 3 | p-Nitrobenzaldehyde | NaOH | aq. EtOH | (p-Nitrophenyl)vinyl cyclopropyl ketone | 85 | [10] |

Favorskii Rearrangement

α-Halo cyclopropyl ketones undergo a characteristic base-catalyzed rearrangement known as the Favorskii rearrangement to produce carboxylic acid derivatives, often with ring contraction.[6][11] The reaction proceeds through a cyclopropanone (B1606653) intermediate.[6]

Experimental Protocol: Favorskii Rearrangement of an α-Halo Cyclopropyl Ketone

This protocol is adapted from a general procedure for the Favorskii rearrangement.[5]

Materials:

-

α-Halo cyclopropyl ketone (1.0 equiv)

-

Sodium methoxide (B1231860) (NaOMe) (2.2 equiv)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Dissolve the α-halo cyclopropyl ketone in anhydrous diethyl ether and add it to the NaOMe solution.

-

Allow the mixture to warm to room temperature and then heat to 55 °C for 4 hours.

-

Cool the reaction mixture to 0 °C and quench with saturated aqueous NH4Cl solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography.

Signaling Pathway for the Favorskii Rearrangement

Caption: Mechanism of the Favorskii rearrangement.

Metal-Catalyzed Reactions: Cross-Coupling and Cycloisomerization

Transition metals, particularly nickel and palladium, are effective catalysts for a variety of transformations of cyclopropyl ketones, often involving ring-opening followed by cross-coupling or cycloisomerization.[5][12]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts can mediate the cross-coupling of cyclopropyl ketones with organozinc reagents to form γ-substituted silyl (B83357) enol ethers.[5] These reactions can proceed through a mechanism involving cooperation between the metal center and a redox-active ligand.[5]

Palladium-Catalyzed Reactions

Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to afford α,β-unsaturated ketones.[5][12]

Quantitative Data for Metal-Catalyzed Ring-Opening Reactions

| Entry | Ketone Substituent | Catalyst System | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenyl | NiCl2(dppe) | Benzylzinc chloride, TMSCl | NMP | 25 | 16 | γ-Benzylated silyl enol ether | 95 | [5] |

| 2 | 4-MeO-Ph | Pd(OAc)2/PCy3 | - | Toluene | 100 | 24 | (E)-1-(4-methoxyphenyl)but-2-en-1-one | 89 | [5] |

| 3 | Phenyl | Ni(acac)2 | AlMe3 | Toluene | RT | 2 | 1,5-Diphenylpentan-1-one | 76 | [5] |

Experimental Protocol: Nickel-Catalyzed Ring-Opening Cross-Coupling

This protocol is representative of a nickel-catalyzed silylative cross-coupling reaction.[5]

Materials:

-

Substituted cyclopropyl ketone (1.0 equiv)

-

NiCl2(dppe) (5 mol%)

-

Organozinc reagent (e.g., benzylzinc chloride, 1.5 equiv)

-

Chlorotrimethylsilane (TMSCl) (2.0 equiv)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware for reactions under anhydrous and inert conditions

Procedure:

-

In an oven-dried flask under an inert atmosphere, add the NiCl2(dppe) catalyst.

-

Add anhydrous NMP, followed by the substituted cyclopropyl ketone and TMSCl.

-

Add the organozinc reagent dropwise to the mixture at 25 °C.

-

Stir the reaction mixture vigorously and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for Nickel-Catalyzed Cross-Coupling

Caption: Simplified mechanism of Ni-catalyzed cross-coupling.

Thermal Reactions: Rearrangements of Vinylcyclopropyl Ketones

Vinylcyclopropyl ketones can undergo thermal rearrangement to form cyclopentenones. This transformation, a variation of the vinylcyclopropane (B126155) rearrangement, is a powerful tool for the construction of five-membered rings.[11] The reaction is believed to proceed through a diradical intermediate.

Quantitative Data for Thermal Rearrangement of a Vinylcyclopropyl Ketone

| Substrate | Temperature (°C) | Product(s) | Product Ratio | Reference |

| 1-Acetyl-2-vinylcyclopropane | 325-500 | 3-Methylcyclopent-2-en-1-one | Major Product |

Experimental Protocol: Thermal Rearrangement of a Vinylcyclopropyl Ketone

This is a general procedure for a gas-phase thermal rearrangement.

Materials:

-

Vinylcyclopropyl ketone

-

Quartz tube packed with glass beads

-

Tube furnace

-

Cold trap (e.g., liquid nitrogen)

-

Vacuum pump

Procedure:

-

Set up a pyrolysis apparatus consisting of a quartz tube packed with glass beads situated inside a tube furnace.

-

Connect one end of the tube to a system for introducing the starting material under reduced pressure and the other end to a cold trap cooled with liquid nitrogen.

-

Evacuate the system.

-

Heat the furnace to the desired temperature (e.g., 400-500 °C).

-

Slowly introduce the vinylcyclopropyl ketone into the hot tube.

-

The product will be collected in the cold trap.

-

After the reaction is complete, allow the apparatus to cool and collect the product from the trap.

-

Analyze and purify the product by standard methods (GC, NMR, chromatography).

Signaling Pathway for Thermal Vinylcyclopropane Rearrangement

Caption: Thermal rearrangement of a vinylcyclopropyl ketone.

Conclusion

The cyclopropyl group in ketones is not merely a spectator but an active participant that enables a rich and diverse array of chemical transformations. From acid-catalyzed ring openings and rearrangements to base-induced condensations and Favorskii rearrangements, and from transition metal-catalyzed cross-couplings to thermal isomerizations, cyclopropyl ketones offer a wealth of synthetic possibilities. The ability to control the reaction pathway through the choice of reagents, catalysts, and reaction conditions makes these compounds powerful building blocks for the synthesis of complex molecules, including those of pharmaceutical interest. A thorough understanding of the principles governing the reactivity of the cyclopropyl ketone moiety is essential for leveraging its full potential in modern organic synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. aminer.org [aminer.org]

- 9. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 11. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]

- 12. The unusual Favorskii-Nazarov reaction of dicyclopropyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Ring Strain and Stability of Cyclopropyl (B3062369) Methyl Ketone

This technical guide provides a comprehensive examination of cyclopropyl methyl ketone, focusing on the interplay between its inherent ring strain and overall molecular stability. The unique electronic and structural properties conferred by the three-membered ring significantly influence its reactivity and spectroscopic characteristics, making it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4][5]

Introduction: The Dichotomy of Strain and Stability

The cyclopropyl group is a cornerstone of strained-ring chemistry. The C-C-C bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to significant angle strain.[6][7] This is coupled with torsional strain from eclipsing C-H bonds.[7] The total strain energy in cyclopropane (B1198618) is approximately 115 kJ/mol (27.5 kcal/mol).[6] To accommodate this strained geometry, the carbon-carbon bonds are described as "bent" or "banana" bonds, possessing significant p-character.[6][8] This unique hybridization allows the cyclopropyl group to engage in electronic conjugation with adjacent unsaturated systems, such as the carbonyl group in cyclopropyl methyl ketone, which imparts a degree of stability that counteracts the high ring strain.[6][9][10][11]

The reactivity of cyclopropyl methyl ketone is largely dictated by this high ring strain, making it an excellent precursor for various chemical transformations, including ring-opening reactions.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4][5]

Synthesis of Cyclopropyl Methyl Ketone

Several synthetic routes to cyclopropyl methyl ketone have been established. Common methods involve the cyclization of acyclic precursors.

1. From 5-Chloro-2-pentanone (B45304): A widely used method involves the intramolecular cyclization of 5-chloro-2-pentanone under basic conditions.[12] The reaction is typically carried out using a strong base like sodium hydroxide (B78521).

2. From α-Acetyl-γ-butyrolactone: Another common precursor is α-acetyl-γ-butyrolactone, which can be converted to cyclopropyl methyl ketone through a cleavage reaction.[13][14] This method can be performed under high temperatures in the presence of a metal halide catalyst.[14]

3. From 2-Methylfuran (B129897): A more recent, greener approach utilizes 2-methylfuran as the starting material.[15] This process involves a one-pot hydrogenation and hydrolysis to form acetyl-n-propanol, followed by chlorination and a final ring-closing reaction.[15]

Structural and Conformational Analysis

The conformational behavior of cyclopropyl methyl ketone is a key aspect of its chemistry, governed by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. The molecule predominantly exists in two planar conformations: s-cis (or bisected) and s-trans (or gauche).

Computational and experimental studies have shown that the s-cis conformation, where the carbonyl group is eclipsed by a C-C bond of the cyclopropyl ring, is the most stable conformer.[9][10][11][16] The s-trans conformer, where the carbonyl group is eclipsed by a C-H bond, represents a local energy minimum.[9][10][11] The preference for the s-cis conformation is attributed to favorable conjugative overlap between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

Caption: Conformational equilibrium of cyclopropyl methyl ketone.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of cyclopropyl methyl ketone are well-documented.

Table 1: Physical and Thermochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [17][18][19][20] |

| Molecular Weight | 84.12 g/mol | [18][19][20] |

| Boiling Point | 110-114 °C | [13][19][] |

| Density | 0.903 g/cm³ at 25 °C | [19][] |

| Refractive Index | n20/D 1.422-1.426 | [13][19][] |

| Flash Point | 21 °C (69.8 °F) - closed cup | [19] |

| Stability | Stable under normal temperatures and pressures. | [17][] |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the methyl protons and the cyclopropyl protons. | [22] |

| ¹³C NMR | Resonances for the carbonyl carbon, methyl carbon, and the unique carbons of the cyclopropyl ring. | [22] |

| IR Spectroscopy | Strong absorption band for the C=O stretch, characteristic bands for the cyclopropyl ring. | [23] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z = 84) and characteristic fragmentation patterns. | [18][24] |

Reactivity and Applications

The high ring strain of the cyclopropyl group dominates the reactivity of cyclopropyl methyl ketone.[1] This makes it a versatile intermediate for a variety of chemical transformations.

-

Ring-Opening Reactions: The strained three-membered ring can be opened under various conditions (e.g., acid-catalyzed, nucleophilic attack), providing access to linear carbon chains.[1]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-HIV drug Efavirenz.[4][5]

-

Agrochemical Synthesis: Cyclopropyl methyl ketone is used in the production of fungicides like Cyprodinil and Cyproconazole, and the herbicide Isoxaflutole.[4][5]

-

General Organic Synthesis: Its unique reactivity makes it a valuable tool for constructing complex molecular architectures.[4]

Experimental Protocols

Synthesis of Cyclopropyl Methyl Ketone from 5-Chloro-2-pentanone

This protocol is adapted from established literature procedures.[12][13]

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Base Preparation: A solution of sodium hydroxide (4.5 moles) in water is placed in the flask.

-

Addition of Precursor: Crude 5-chloro-2-pentanone (3 moles) is added dropwise to the sodium hydroxide solution over 15-20 minutes.

-

Reaction: The mixture is heated to boiling and refluxed for 1 hour.

-

Workup: Water is added, and the mixture is distilled to collect a water-ketone azeotrope.

-

Extraction and Purification: The organic layer of the distillate is separated. The aqueous layer is saturated with potassium carbonate and extracted with ether. The combined organic layers are dried over calcium chloride. The ether is removed by distillation, and the resulting crude product is purified by fractional distillation to yield cyclopropyl methyl ketone (b.p. 110-112 °C).[13]

References

- 1. Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis [sincerechemicals.com]

- 2. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 14. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 15. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 16. uwlax.edu [uwlax.edu]

- 17. Page loading... [wap.guidechem.com]

- 18. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Cyclopropyl methyl ketone 99 765-43-5 [sigmaaldrich.com]

- 20. scbt.com [scbt.com]

- 22. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 23. benchchem.com [benchchem.com]

- 24. spectrabase.com [spectrabase.com]

The Genesis of Acetylcyclopropane: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcyclopropane, also known as methyl cyclopropyl (B3062369) ketone, is a versatile building block in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its unique chemical properties, stemming from the strained cyclopropyl ring conjugated with a carbonyl group, make it a valuable precursor for a variety of more complex molecules. This technical guide provides an in-depth exploration of the initial discovery and first synthesis of acetylcyclopropane, alongside a detailed experimental protocol for a more practical and widely used synthetic route.

The Initial Discovery and First Synthesis

The first documented synthesis of acetylcyclopropane dates back to 1887.[1] This pioneering work established the existence of this novel ketone through the thermal decomposition of acetylcyclopropanecarboxylic acid. While historically significant, this method is not widely employed today due to challenges in preparing the starting material.[1]

Other early, albeit less practical, synthetic approaches that were explored include the oxidation of cyclopropylalkenes and the reaction of cyclopropyl cyanide with the Grignard reagent, methylmagnesium bromide (CH₃MgBr).[1] The latter route suffered from difficulties in obtaining the cyclopropyl cyanide starting material and resulted in a low yield of only 40%.[1]

A Practical and Detailed Synthetic Protocol: From α-Acetyl-γ-butyrolactone

A more established and practical synthesis of acetylcyclopropane proceeds via the ring closure of 5-chloro-2-pentanone (B45304). This intermediate is readily prepared from the hydrolysis and decarboxylation of α-acetyl-γ-butyrolactone.[2][3] The overall transformation is a two-step process.

Logical Workflow of the Synthesis

Caption: Synthetic pathway from α-acetyl-γ-butyrolactone to acetylcyclopropane.

Step 1: Synthesis of 5-Chloro-2-pentanone

The first step involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. This accomplishes both the hydrolysis of the lactone and decarboxylation to yield 5-chloro-2-pentanone.

Experimental Protocol:

A mixture of 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 mL of concentrated hydrochloric acid, and 525 mL of water is placed in a 2-liter distilling flask equipped with a condenser.[2][3] The mixture is heated to initiate the reaction, which is evidenced by the evolution of carbon dioxide. The distillation is carried out rapidly, and after collecting approximately 900 mL of distillate, 450 mL of water is added to the flask, and distillation is continued until another 300 mL is collected.[3] The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic phases are dried over calcium chloride.[3]

Step 2: Synthesis of Acetylcyclopropane

The crude 5-chloro-2-pentanone is then subjected to an intramolecular cyclization reaction using a strong base to afford acetylcyclopropane.

Experimental Protocol:

A solution of 180 g (4.5 moles) of sodium hydroxide (B78521) in 180 mL of water is placed in a 2-liter three-necked flask equipped with a stirrer and a reflux condenser.[3] To this solution, 361.5 g (approximately 3 moles) of the crude 5-chloro-2-pentanone is added over 15-20 minutes. The reaction mixture is heated to boiling for 1 hour.[3] Following the reflux, 370 mL of water is added, and the mixture is heated under reflux for an additional hour. The acetylcyclopropane is then isolated by distillation from the reaction mixture.[2][3] The aqueous layer of the distillate is saturated with potassium carbonate, and the ketone layer is separated. The aqueous layer is further extracted with ether. The combined organic layers are dried over calcium chloride and then fractionally distilled.[3]

Quantitative Data Summary

| Parameter | Step 1: 5-Chloro-2-pentanone Synthesis | Step 2: Acetylcyclopropane Synthesis |

| Starting Materials | α-Acetyl-γ-butyrolactone (384 g, 3 mol) | Crude 5-Chloro-2-pentanone (~3 mol) |

| Concentrated Hydrochloric Acid (450 mL) | Sodium Hydroxide (180 g, 4.5 mol) | |

| Water (525 mL + 450 mL) | Water (180 mL + 370 mL) | |

| Reaction Time | Not specified, distillation driven | 2 hours total reflux |

| Product Yield | Not specified for isolated intermediate | 193–210 g (77–83%)[2] |

| Boiling Point | - | 110–112 °C[2] |

| Refractive Index (n_D^25) | - | 1.4226[2] |

Reaction Pathway Diagram

Caption: Two-step synthesis of acetylcyclopropane.

Conclusion

The journey of acetylcyclopropane from its initial discovery in 1887 through a thermal decomposition route to its more practical synthesis from α-acetyl-γ-butyrolactone highlights the evolution of synthetic organic chemistry. The detailed protocol provided herein offers a robust and well-documented method for the preparation of this important ketone, which continues to be a valuable tool for chemists in academia and industry. The quantitative data and clear experimental steps serve as a comprehensive resource for the efficient and reproducible synthesis of acetylcyclopropane.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Cyclopropylethanone (Cyclopropyl Methyl Ketone)

This technical guide provides comprehensive information on 1-cyclopropylethanone, commonly known as cyclopropyl (B3062369) methyl ketone. It covers its chemical identity, physical and chemical properties, synthesis protocols, and its significant role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-cyclopropylethanone[1][2] |

| CAS Number | 765-43-5[1][2][3][4][5][6] |

| Synonyms | Acetylcyclopropane, Methyl cyclopropyl ketone[1][4][5][7] |

| Molecular Formula | C₅H₈O[2][4][5][6] |

| Molecular Weight | 84.12 g/mol [1][2][5][6] |

| InChI Key | HVCFCNAITDHQFX-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)C1CC1[1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of cyclopropyl methyl ketone is presented below.

| Property | Value |

| Appearance | Colorless liquid[1][8] |

| Boiling Point | 114 °C[9] |

| Density | 0.849 g/mL at 25 °C |

| Refractive Index | n20/D 1.424 |

| Flash Point | 21 °C (closed cup)[9] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether.[8] |

Synthesis Protocols

Cyclopropyl methyl ketone is a valuable building block due to its strained cyclopropyl ring which enhances its reactivity.[3][4] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3][8][10][11] For instance, it is a key intermediate in the production of anti-HIV drugs, fungicides like cyprodinil (B131803) and cyproconazole, and herbicides such as isoxaflutole.[10]

Several synthetic routes to cyclopropyl methyl ketone have been established. A prevalent and efficient method involves the intramolecular cyclization of 5-chloro-2-pentanone (B45304).

This procedure details the base-mediated intramolecular cyclization to form the cyclopropyl ring.

Materials:

-

Crude 5-chloro-2-pentanone

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Potassium carbonate (K₂CO₃)

-

Ether

-

Calcium chloride (CaCl₂)

Procedure:

-

A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is prepared in a 2-liter three-necked flask equipped with a stirrer and a reflux condenser.[12]

-

To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes.[12]

-

If the reaction does not commence boiling during the addition, gentle heating is applied to initiate and maintain boiling for 1 hour.[12]

-

Following the reflux, the condenser is set up for distillation, and a mixture of water and ketone is distilled until the organic layer is completely removed from the reaction mixture.[12]

-

The aqueous layer of the distillate is saturated with potassium carbonate, leading to the separation of the cyclopropyl methyl ketone as the upper layer.[13]

-

The aqueous layer is then extracted twice with 150 ml portions of ether.[12][13]

-

The ether extracts are combined with the ketone layer and dried over 25 g of calcium chloride for one hour.[12][13]

-

The ether is removed by distillation, and the remaining product is fractionally distilled to yield pure cyclopropyl methyl ketone. The boiling point of the product is between 110-112 °C.[13]

Yield: 193–210 g (77–83%)[13]

Synthetic Pathway Visualization

The following diagram illustrates a common two-step synthesis of cyclopropyl methyl ketone starting from α-acetyl-γ-butyrolactone. The first step involves the ring-opening and decarboxylation to form the 5-chloro-2-pentanone intermediate, which then undergoes intramolecular cyclization.[14]